molecular formula C21H29FN2O16 B1200021 Fdnb-bmpa CAS No. 96602-47-0

Fdnb-bmpa

Cat. No.: B1200021
CAS No.: 96602-47-0
M. Wt: 584.5 g/mol
InChI Key: NBPXLFWCUXZOQY-SSPONITESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fdnb-bmpa (structural nomenclature to be confirmed) is hypothesized to be a synthetic cannabinoid receptor agonist (SCRA) based on its naming convention and structural analogs discussed in the literature. Synthetic cannabinoids like this compound are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by interacting with cannabinoid receptors (CB1 and CB2).

Properties

CAS No.

96602-47-0

Molecular Formula

C21H29FN2O16

Molecular Weight

584.5 g/mol

IUPAC Name

(2S,3R,4R,5R)-4-[2-(5-fluoro-2,4-dinitrophenyl)-3-[(2R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropoxy]-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C21H29FN2O16/c22-11-1-10(12(23(35)36)2-13(11)24(37)38)9(7-39-20(16(31)5-27)18(33)14(29)3-25)8-40-21(17(32)6-28)19(34)15(30)4-26/h1-4,9,14-21,27-34H,5-8H2/t9?,14-,15-,16-,17-,18-,19-,20-,21?/m1/s1

InChI Key

NBPXLFWCUXZOQY-SSPONITESA-N

SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O

Isomeric SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)COC([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O

Synonyms

FDNB-BMPA
N-(2,4-dinitro-5-fluorophenyl)-1,2-bis(mannos-4'-yloxy)propyl-2-amine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fdnb-bmpa likely shares a core indole- or indazole-based scaffold with substituents that enhance receptor binding, a common feature among SCRAs. For instance, AMB-FUBINACA (C₂₁H₂₂FN₃O₃, MW 383.4 g/mol) incorporates a fluorobenzyl group and valine methyl ester, contributing to its stability and bioavailability . A comparative table of key physicochemical properties is provided below:

Property This compound (Hypothetical) AMB-FUBINACA ADB-FUBINACA
Molecular Formula C₂₀H₂₀FN₃O₂ (estimated) C₂₁H₂₂FN₃O₃ C₂₀H₂₀FN₃O₂
Molecular Weight ~365 g/mol 383.4 g/mol 367.4 g/mol
Purity ≥98% (assumed) ≥98% ≥98% (analogous)
Storage Conditions -20°C -20°C -20°C
Stability ≥7 years (estimated) ≥7 years ≥7 years

Structural variations, such as halogen substitutions or ester modifications, influence metabolic stability and receptor affinity. For example, the fluorine atom in AMB-FUBINACA enhances lipophilicity and CB1 receptor binding .

Pharmacological and Toxicological Profiles

SCRAs exhibit wide-ranging potency due to structural tweaks. AMB-FUBINACA, for instance, has an EC₅₀ of 0.3 nM at CB1 receptors, making it 85-fold more potent than THC . ADB-FUBINACA, another analog, shows similar potency but distinct metabolic pathways that affect its duration of action and toxicity . This compound’s hypothetical structure suggests intermediate potency, though empirical data are needed.

Key Findings from Analog Studies:

  • Receptor Affinity: Fluorinated SCRAs like AMB-FUBINACA exhibit higher CB1/CB2 selectivity compared to non-halogenated analogs .
  • Toxicity: Overdoses linked to AMB-FUBINACA include seizures, tachycardia, and psychosis, attributed to excessive CB1 activation .
  • Metabolism: Ester hydrolysis and oxidative pathways dominate in SCRAs, producing active metabolites that prolong effects .

Regulatory and Forensic Considerations

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and DEA prioritize structural analogs for surveillance, using databases like SANCDB to track analogs via automated similarity scoring (e.g., Tanimoto coefficients ≥0.85) . This compound would likely face similar restrictions if detected in forensic samples.

Regulatory Status Comparison:

Compound DEA Schedule EMCDDA Monitoring WHO Risk Assessment
This compound Pending Under review Not evaluated
AMB-FUBINACA Schedule I High-priority High risk
ADB-FUBINACA Schedule I High-priority High risk

Analytical and Quality Control Challenges

SCRAs require advanced analytical techniques (e.g., LC-MS/MS, NMR) for identification due to structural similarities. The SANCDB database supports this by providing 2D/3D structural depictions and downloadable files (e.g., SDF, SMILES) for reference . Quality control protocols for this compound would mirror those for AMB-FUBINACA, emphasizing ISO/IEC 17025 compliance and batch-specific certificates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.